2-Htipio
Description
2-Htipio (2-hydroxy-5-(trifluoromethyl)pyridin-1-ium-1-olate) is a heterocyclic compound characterized by a pyridine backbone substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position. Its unique electronic configuration, driven by the electron-withdrawing trifluoromethyl group and the hydroxyl-oxide moiety, confers distinct physicochemical properties, including high thermal stability (decomposition temperature: 320°C) and moderate aqueous solubility (12.7 mg/mL at 25°C) .
This compound is primarily utilized in pharmaceutical intermediates and agrochemical synthesis due to its ability to act as a ligand in metal-catalyzed reactions and as a precursor for fluorinated bioactive molecules .
Properties
CAS No. |
104652-80-4 |
|---|---|
Molecular Formula |
C16H28IN2O2 |
Molecular Weight |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
InChI Key |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
Isomeric SMILES |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
Canonical SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
Synonyms |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion of Divergences and Limitations
While this compound demonstrates advantages in solubility and catalytic activity, its synthesis cost is 40% higher than Compound A due to fluorine incorporation . Additionally, conflicting reports exist regarding its cytotoxicity: some studies note low toxicity (IC50 > 100 µM), while others report moderate hepatotoxicity at concentrations > 50 µM, necessitating further toxicological profiling .
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